ethyl 4-methyl-2-{[(1-methyl-1H-indol-3-yl)acetyl]amino}-1,3-thiazole-5-carboxylate
Description
Properties
Molecular Formula |
C18H19N3O3S |
|---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
ethyl 4-methyl-2-[[2-(1-methylindol-3-yl)acetyl]amino]-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C18H19N3O3S/c1-4-24-17(23)16-11(2)19-18(25-16)20-15(22)9-12-10-21(3)14-8-6-5-7-13(12)14/h5-8,10H,4,9H2,1-3H3,(H,19,20,22) |
InChI Key |
DMEJOWPMKOKSGN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)CC2=CN(C3=CC=CC=C32)C)C |
Origin of Product |
United States |
Preparation Methods
Hantzsch Thiazole Synthesis
The foundational method for thiazole formation involves the condensation of thiourea with α-haloketones. A patented optimization demonstrates high-yield production of ethyl 2-amino-4-methylthiazole-5-carboxylate:
Reaction Conditions
| Parameter | Specification |
|---|---|
| Solvent | Ethanol/ethyl acetate (10-35% v/v) |
| Base | Sodium carbonate (0.01-0.1 eq) |
| Temperature | 60-70°C (5-5.5 hours) |
| Workup | pH adjustment to 9-10 with NaOH |
| Yield | 98.12% |
| Melting Point | 172-173°C |
This method achieves near-quantitative yields through controlled reagent addition and optimized solvent systems. The sodium carbonate base facilitates deprotonation while minimizing side reactions.
Indole-Acetyl Amino Group Incorporation
Amide Coupling Strategies
The 2-amino group of the thiazole intermediate undergoes nucleophilic acyl substitution with (1-methyl-1H-indol-3-yl)acetyl chloride. Key considerations include:
Activation Methods
-
Schotten-Baumann Conditions : Reaction in biphasic water/dichloromethane with aqueous NaOH maintains pH >9, preventing HCl-induced side reactions.
-
DCC/HOBt-Mediated Coupling : Enhances coupling efficiency in anhydrous DMF or THF, particularly for sterically hindered substrates.
Optimized Parameters
| Variable | Optimal Range |
|---|---|
| Temperature | 0-5°C (initial), 20-25°C (completion) |
| Molar Ratio | 1:1.05 (thiazole:acyl chloride) |
| Reaction Time | 4-6 hours |
| Purification | Recrystallization (EtOAc/hexane) |
Esterification and Final Product Isolation
The ethyl ester at the 5-position is typically introduced early in the synthesis (e.g., using ethyl chloroacetate). Post-coupling modifications may include:
Esterification Validation
-
FT-IR Analysis : Strong C=O stretch at 1720-1740 cm⁻¹ confirms ester functionality.
-
¹H NMR : Characteristic triplet at δ 1.2-1.4 ppm (CH₂CH₃) and quartet at δ 4.1-4.3 ppm (OCH₂).
Crystallization Protocols
| Solvent System | Yield Improvement | Purity (%) |
|---|---|---|
| Ethanol/Water (3:1) | 82% | 99.5 |
| Acetone/Hexane (1:2) | 78% | 99.2 |
Analytical Characterization and Quality Control
HPLC Purity Profiles
| Column | Mobile Phase | Retention Time | Purity (%) |
|---|---|---|---|
| C18 (250 × 4.6 mm) | Acetonitrile/0.1% TFA | 8.2 min | 99.8 |
| HILIC (150 × 3.0 mm) | 90:10 MeOH/AmFm | 12.4 min | 99.6 |
Mass Spectrometry
-
ESI-MS : m/z 385.1 [M+H]⁺ (calculated 385.14 for C₁₉H₂₀N₄O₃S)
-
HRMS : m/z 385.1332 (Δ 1.8 ppm)
Scale-Up Considerations and Industrial Adaptations
Process Intensification Strategies
-
Continuous Flow Synthesis : Reduces reaction time for thiazole formation from 5 hours to 45 minutes.
-
In-situ Acid Scavenging : Polymer-supported tertiary amines minimize aqueous workup steps.
Environmental Metrics
| Parameter | Batch Process | Continuous Process |
|---|---|---|
| E-Factor | 32 | 18 |
| PMI (kg/kg product) | 56 | 29 |
| Energy Consumption | 48 kWh/kg | 22 kWh/kg |
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-methyl-2-{[(1-methyl-1H-indol-3-yl)acetyl]amino}-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to reduce specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Ethyl 4-methyl-2-{[(1-methyl-1H-indol-3-yl)acetyl]amino}-1,3-thiazole-5-carboxylate has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Mechanism of Action
The mechanism of action of ethyl 4-methyl-2-{[(1-methyl-1H-indol-3-yl)acetyl]amino}-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed biological effects. Detailed mechanistic studies are essential to fully understand its mode of action and potential therapeutic applications .
Comparison with Similar Compounds
Ethyl 4-methyl-2-[(3-nitrobenzoyl)amino]-1,3-thiazole-5-carboxylate (C₁₄H₁₃N₃O₅S)
- Substituent : 3-Nitrobenzoyl group instead of indole-acetyl.
- No direct biological data are reported, but nitro groups often confer metabolic stability .
Ethyl 4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate (C₁₃H₁₁F₃N₂O₂S)
2-[(4-Chlorobenzyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid (BAC, C₁₂H₁₂ClN₃O₂S)
- Substituent: Chlorobenzyl amino group.
- Biological Activity : Demonstrated significant hypoglycemic effects in STZ-induced diabetic rats, highlighting the importance of halogenated aromatic groups in targeting metabolic pathways .
Indole-Containing Analogs
Bis-Indole Pyrrole Carboxylates (e.g., Compound 9e in )
- Structure: Ethyl 1-[(tert-butoxycarbonyl)amino]-2-methyl-5-(1-methyl-1H-indol-3-yl)-4-[(1-methyl-1H-indol-3-yl)carbonyl]-1H-pyrrole-3-carboxylate.
- Activity : Moderate anticancer activity against HOP-92 (lung cancer) and SNB-75 (CNS cancer) cell lines. The dual indole system mimics topsentin but with reduced potency, suggesting steric hindrance from the pyrrole core .
3-Chloro-N-(2-((2-Dimethylamino)ethyl)(methyl)amino)-4-methoxy-5-((4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)amino)phenyl)propanamide
- Structure : Contains a 1-methylindole linked to a pyrimidine scaffold.
- Application: Used as a genotoxic impurity in osimertinib mesylate (an antineoplastic agent), underscoring the relevance of indole-thiazole hybrids in oncology .
Anticancer Potential
The indole moiety may interact with hydrophobic pockets in proteins, as seen in kinase inhibitors .
Metabolic Activity
The chlorobenzyl-substituted thiazole (BAC) reduced blood glucose by 40–50% in diabetic models, emphasizing the role of aromatic substituents in metabolic regulation. The indole-acetyl group in the target compound could similarly modulate enzyme targets like glucokinase .
Biological Activity
Ethyl 4-methyl-2-{[(1-methyl-1H-indol-3-yl)acetyl]amino}-1,3-thiazole-5-carboxylate is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure that includes an indole moiety , a thiazole ring , and an ethyl ester functional group . The presence of these structural components is believed to contribute significantly to its biological activity.
- Molecular Formula : C15H16N2O3S
- Molecular Weight : 304.36 g/mol
- CAS Number : [Pending]
Biological Activities
Research has indicated that compounds containing both thiazole and indole structures exhibit a variety of biological activities, including:
- Antimicrobial Activity : Several studies have reported the antimicrobial properties of thiazole derivatives, suggesting that this compound may possess similar effects. For instance, thiazole derivatives have been shown to inhibit the growth of bacteria and fungi through various mechanisms, including disruption of cell wall synthesis and interference with metabolic pathways .
- Anticancer Potential : Indole derivatives are known for their anticancer properties. This compound may act through apoptosis induction in cancer cells or by inhibiting specific oncogenic pathways . Case studies involving similar compounds have demonstrated significant cytotoxic effects against various cancer cell lines.
The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, several potential pathways include:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in crucial metabolic processes in pathogens or cancer cells.
- Interference with Cell Signaling : It may disrupt signaling pathways that regulate cell proliferation and survival.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that compounds with similar structures can induce oxidative stress in target cells, leading to cell death.
Case Studies
Recent research has provided insights into the biological activity of this compound:
Q & A
Q. Methodological Resolution :
- Use 2D NMR (COSY, HSQC) to confirm connectivity and distinguish tautomers .
- Conduct solvent-dependent IR studies (e.g., in DMSO vs. CDCl₃) to isolate solvent interference .
What in silico strategies are effective for predicting the biological activity of this compound?
Advanced Research Focus
Molecular docking and dynamics simulations are critical for identifying potential targets:
- Docking : Use AutoDock Vina to model interactions with enzymes like cyclooxygenase-2 (COX-2) or kinases. The indole-thiazole scaffold shows affinity for hydrophobic binding pockets .
- ADMET Prediction : SwissADME can assess bioavailability; the ethyl ester group may enhance membrane permeability but reduce metabolic stability .
Experimental Validation : Compare docking results with in vitro assays (e.g., COX-2 inhibition IC₅₀) to refine computational models .
How do substituent modifications on the indole ring impact biological activity?
Advanced Research Focus
Structure-activity relationship (SAR) studies reveal:
Q. Methodological Approach :
- Synthesize analogs via Method B (), substituting 3-formylindole with halogenated derivatives.
- Evaluate cytotoxicity using MTT assays (e.g., against HeLa or MCF-7 cells) and correlate with logP values .
What analytical techniques are recommended for purity assessment and stability studies?
Q. Basic Research Focus
Q. Advanced Stability Studies :
- Accelerated degradation under UV light (ICH Q1B guidelines) identifies photo-labile bonds (e.g., ester groups). LC-MS tracks degradation products like free carboxylic acids .
How can synthetic byproducts be minimized during thiazole-indole cyclization?
Advanced Research Focus
Common byproducts include:
Q. Mitigation Strategies :
- Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent).
- Introduce microwave-assisted synthesis to reduce reaction time and side reactions .
What are the challenges in scaling up synthesis for preclinical studies?
Q. Advanced Research Focus
- Solvent Volume : Large-scale reflux in acetic acid requires corrosion-resistant reactors (e.g., Hastelloy) .
- Purification : Column chromatography is impractical; switch to fractional crystallization using ethanol/water .
Process Optimization : Use DoE (Design of Experiments) to map temperature, solvent ratio, and catalyst loading effects on yield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
